3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile
Overview
Description
“3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 . It is also known by other synonyms such as “3-((2,6-Dimethylmorpholino)methyl)benzonitrile” and "Benzonitrile, 3-[(2,6-dimethyl-4-morpholinyl)methyl]-" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 230.31 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources .Scientific Research Applications
Molecular Structure and Vibrational Analysis
- The molecular structure, vibrational frequency values, and several thermodynamic parameters of compounds related to 3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile have been studied, revealing insights into their electronic and structural properties. These studies are critical for understanding the physical and chemical characteristics of such compounds (Medetalibeyoğlu et al., 2019).
Photochemical Synthesis
- Research has been conducted on the photochemical synthesis of compounds involving benzonitrile, which is a key component of this compound. This research is important for developing new synthetic routes and understanding the reactivity of these compounds under different conditions (Pfoertner et al., 1985), (Gakis et al., 1976).
Reaction with Other Compounds
- Studies have shown that certain benzonitrile derivatives react with various compounds to form new substances, demonstrating the versatility and reactivity of benzonitrile-based compounds in chemical syntheses (Michaelidou & Koutentis, 2009), (Collins et al., 2000).
Application in Organic Light-Emitting Diodes (OLEDs)
- Research on cyclometalated iridium complexes, which involve compounds similar to this compound, has implications for the development of organic light-emitting diodes (OLEDs), highlighting the potential for such compounds in advanced technological applications (Tsuboyama et al., 2003).
Anticancer Properties
- Compounds structurally related to this compound have been synthesized and evaluated for their potential antitumor activities, indicating the possibility of their application in cancer research and treatment (Lu et al., 2018).
Crystal and Molecular Docking Studies
- Crystal structure and molecular docking studies of compounds related to this compound have been conducted to explore their potential as pharmaceutical agents, particularly in the context of their anticancerous properties (Kiran et al., 2018).
Safety and Hazards
The compound is associated with some safety hazards. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms indicate that it may cause certain health hazards . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).
Properties
IUPAC Name |
3-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTGPNZPMGGEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227101 | |
Record name | 3-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016709-98-0 | |
Record name | 3-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016709-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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